molecular formula C26H23F3N2O2 B10924832 3,5-bis(3-methoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

3,5-bis(3-methoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B10924832
M. Wt: 452.5 g/mol
InChI Key: NJXMWJVGQASVEI-UHFFFAOYSA-N
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Description

3,5-bis(3-methoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazole core substituted with methoxyphenyl, methyl, and trifluoromethylbenzyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-methoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-methoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The presence of methoxy and trifluoromethyl groups allows for nucleophilic substitution reactions, where these groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-bis(3-methoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.

    Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,5-bis(3-methoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,5-bis(3-methoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole lies in its combination of methoxyphenyl and trifluoromethylbenzyl groups, which impart distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C26H23F3N2O2

Molecular Weight

452.5 g/mol

IUPAC Name

3,5-bis(3-methoxyphenyl)-4-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C26H23F3N2O2/c1-17-24(19-8-5-11-22(14-19)32-2)30-31(25(17)20-9-6-12-23(15-20)33-3)16-18-7-4-10-21(13-18)26(27,28)29/h4-15H,16H2,1-3H3

InChI Key

NJXMWJVGQASVEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)OC

Origin of Product

United States

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